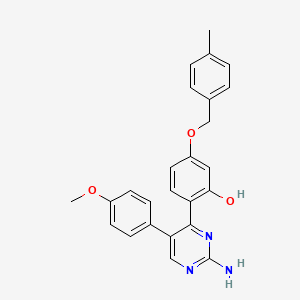

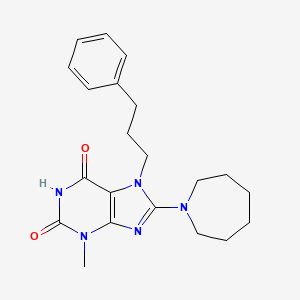

N-((1-(4-氯苯基)-5-氧代吡咯啉-3-基)甲基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridines with a sulfonamide moiety . Pyridines with sulfonamide moieties have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions . The synthesis process involved the use of aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and NH4OAc, with 2 mol% of TQoxyTtriFA added as a catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridines with sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism . This process was catalyzed by a novel quinoline-based dendrimer-like ionic liquid .科学研究应用

Anticancer Activity

N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21): stands out for its promising anticancer properties. It has demonstrated good activity and selectivity against leukemia, colon cancer, and melanoma cells, with average GI50 values ranging from 13.6 to 14.9 µM . Researchers continue to explore its mechanism of action and potential as a targeted therapy.

Antitumor Effects

The broader class of N1, N3-diarylsulfonylureas (DSUs), which includes compounds like LY-181984, LY-186641 (sulofenur), and LY-295501, has shown activity against various syngeneic rodent solid tumors and human tumor xenografts . Investigations into the antineoplastic effects of these compounds have led to valuable insights for cancer treatment.

Histamine H3 Receptor Antagonism

Sulfonylurea derivatives, including some pyridine-3-sulfonamides, have been studied for their interaction with histamine H3 receptors . Understanding their binding affinity and functional effects can contribute to drug development in neurological disorders.

Thromboxane A2 Receptor Antagonism

Certain sulfonylureas, including pyridine-3-sulfonamides, have been explored as thromboxane A2 receptor antagonists . These investigations aim to uncover potential cardiovascular applications and antiplatelet effects.

Antibacterial and Antifungal Properties

In preclinical studies, sulfonylurea derivatives have exhibited antibacterial and antifungal activity . Researchers have investigated their efficacy against specific pathogens, providing insights for novel therapeutic approaches.

Other Pharmacological Activities

Beyond the mentioned fields, sulfonylureas have been used as antihypoglycemic agents, diuretics, and herbicides . Their diverse pharmacological profiles continue to inspire further research.

未来方向

The future directions for research on “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The use of novel catalysts and reaction mechanisms could also be investigated .

属性

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWLWFDYOYLASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![3-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B2770249.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)

![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)